molecular formula C10H13N B1217402 1,2,3,4-Tetrahydro-2-naphthylamine CAS No. 2954-50-9

1,2,3,4-Tetrahydro-2-naphthylamine

Cat. No. B1217402
Key on ui cas rn: 2954-50-9
M. Wt: 147.22 g/mol
InChI Key: JRZGPXSSNPTNMA-UHFFFAOYSA-N
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Patent
US05254595

Procedure details

Following the procedure of Example 27, but starting from 7-(2,3-epoxypropoxy)indene (18.8 g), obtained from 7-hydroxyindene and epichlorohydrin by the method described in DE 1,955,229, and 2-aminotetralin (14.85 g) in absolute ethanol (120 ml), N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-inden-7-yloxypropanamine hydrochloride is obtained ((i): R=H, Ar=radical 43, and the chain is attached to position 2 of the tetralin moiety).
[Compound]
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-inden-7-yloxypropanamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
2-aminotetralin

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4][CH:3]1[NH:12]CC(O)COC1C=CC=C2C=1CC=C2>C(O)C>[NH2:12][CH:3]1[CH2:4][CH2:5][C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH2:2]1 |f:0.1|

Inputs

Step One
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-inden-7-yloxypropanamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C1C(CCC2=CC=CC=C12)NCC(COC=1C=CC=C2C=CCC12)O
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
2-aminotetralin
Type
product
Smiles
NC1CC2=CC=CC=C2CC1
Measurements
Type Value Analysis
AMOUNT: MASS 14.85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05254595

Procedure details

Following the procedure of Example 27, but starting from 7-(2,3-epoxypropoxy)indene (18.8 g), obtained from 7-hydroxyindene and epichlorohydrin by the method described in DE 1,955,229, and 2-aminotetralin (14.85 g) in absolute ethanol (120 ml), N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-inden-7-yloxypropanamine hydrochloride is obtained ((i): R=H, Ar=radical 43, and the chain is attached to position 2 of the tetralin moiety).
[Compound]
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-inden-7-yloxypropanamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
2-aminotetralin

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4][CH:3]1[NH:12]CC(O)COC1C=CC=C2C=1CC=C2>C(O)C>[NH2:12][CH:3]1[CH2:4][CH2:5][C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH2:2]1 |f:0.1|

Inputs

Step One
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-inden-7-yloxypropanamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C1C(CCC2=CC=CC=C12)NCC(COC=1C=CC=C2C=CCC12)O
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
2-aminotetralin
Type
product
Smiles
NC1CC2=CC=CC=C2CC1
Measurements
Type Value Analysis
AMOUNT: MASS 14.85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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